molecular formula C17H22N4OS B5874047 1-(3-ACETYLPHENYL)-3-[(1-ETHYL-3-METHYLPYRAZOL-4-YL)METHYL]-3-METHYLTHIOUREA

1-(3-ACETYLPHENYL)-3-[(1-ETHYL-3-METHYLPYRAZOL-4-YL)METHYL]-3-METHYLTHIOUREA

Cat. No.: B5874047
M. Wt: 330.4 g/mol
InChI Key: FLDHSIQUCNFMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-ACETYLPHENYL)-3-[(1-ETHYL-3-METHYLPYRAZOL-4-YL)METHYL]-3-METHYLTHIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of an acetylphenyl group, an ethyl-methylpyrazolyl group, and a methylthiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ACETYLPHENYL)-3-[(1-ETHYL-3-METHYLPYRAZOL-4-YL)METHYL]-3-METHYLTHIOUREA typically involves the following steps:

    Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenylamine, is reacted with an appropriate reagent to introduce the acetyl group.

    Introduction of the Pyrazolyl Group: The intermediate is then reacted with 1-ethyl-3-methylpyrazole under suitable conditions to form the desired pyrazolyl derivative.

    Formation of the Methylthiourea Moiety: Finally, the pyrazolyl derivative is treated with methyl isothiocyanate to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-ACETYLPHENYL)-3-[(1-ETHYL-3-METHYLPYRAZOL-4-YL)METHYL]-3-METHYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The acetyl and pyrazolyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-ACETYLPHENYL)-3-[(1-ETHYL-3-METHYLPYRAZOL-4-YL)METHYL]-3-METHYLTHIOUREA would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-ACETYLPHENYL)-3-[(1-ETHYL-3-METHYLPYRAZOL-4-YL)METHYL]-3-METHYLUREA: Similar structure but with a urea moiety instead of thiourea.

    1-(3-ACETYLPHENYL)-3-[(1-ETHYL-3-METHYLPYRAZOL-4-YL)METHYL]-3-METHYLTHIOCARBAMATE: Similar structure but with a thiocarbamate moiety.

Uniqueness

The uniqueness of 1-(3-ACETYLPHENYL)-3-[(1-ETHYL-3-METHYLPYRAZOL-4-YL)METHYL]-3-METHYLTHIOUREA lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(3-acetylphenyl)-1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-5-21-11-15(12(2)19-21)10-20(4)17(23)18-16-8-6-7-14(9-16)13(3)22/h6-9,11H,5,10H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDHSIQUCNFMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)C(=S)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.